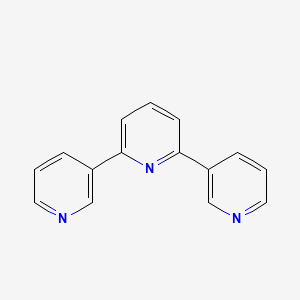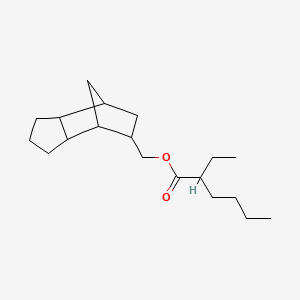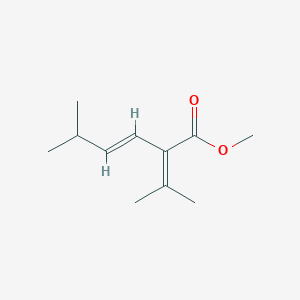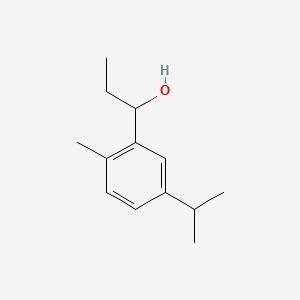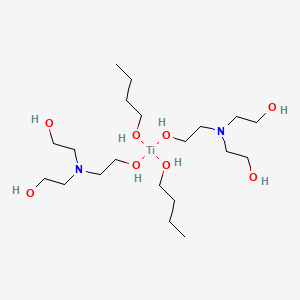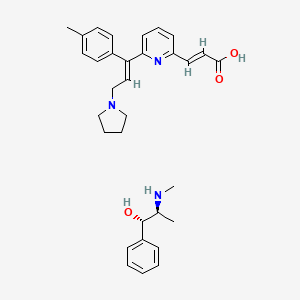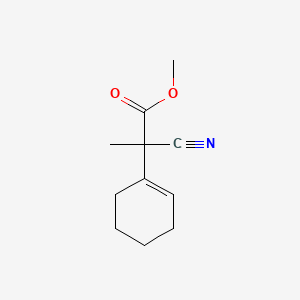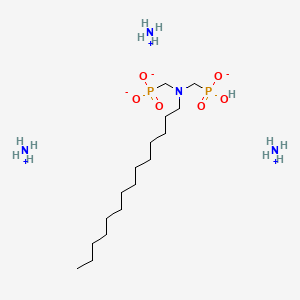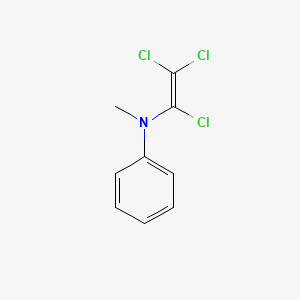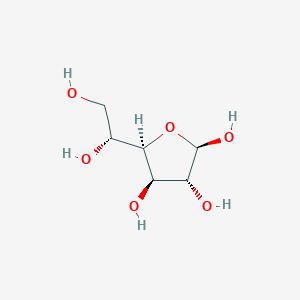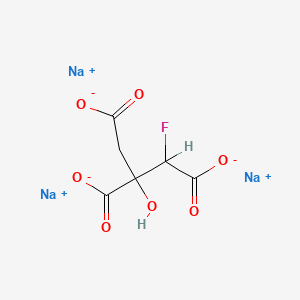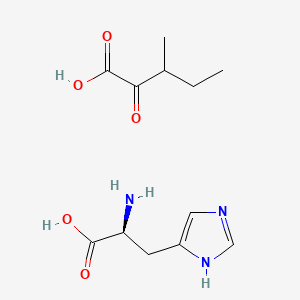
N-Carbomethoxy-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbomethoxy-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a carbomethoxy group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy-L-cysteine typically involves the reaction of L-cysteine with methyl chloroformate under basic conditions. The reaction proceeds as follows:
- Dissolve L-cysteine in a suitable solvent such as water or ethanol.
- Add a base, such as sodium hydroxide, to deprotonate the amino group of L-cysteine.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for a specified period, usually a few hours, to ensure complete conversion.
- Neutralize the reaction mixture with an acid, such as hydrochloric acid, to precipitate the product.
- Filter and purify the product using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-Carbomethoxy-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbomethoxy group can be reduced to yield the corresponding amine.
Substitution: The carbomethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Carbomethoxy-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Carbomethoxy-L-cysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit specific enzymes by modifying their active sites or interfering with substrate binding.
Signal Transduction: this compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
N-Carbomethoxy-L-cysteine can be compared with other similar compounds, such as:
N-Acetyl-L-cysteine: Both compounds have antioxidant properties, but this compound has a carbomethoxy group instead of an acetyl group, which may affect its reactivity and biological activity.
L-Cysteine: The parent compound, L-cysteine, lacks the carbomethoxy group, making it more reactive and less stable compared to this compound.
L-Methionine: Another sulfur-containing amino acid, L-methionine, differs in its structure and biological functions but shares some chemical reactivity with this compound.
Propiedades
Número CAS |
76176-67-5 |
|---|---|
Fórmula molecular |
C5H9NO4S |
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
(2R)-2-(methoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO4S/c1-10-5(9)6-3(2-11)4(7)8/h3,11H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m0/s1 |
Clave InChI |
PYMCYGICRFDVCJ-VKHMYHEASA-N |
SMILES isomérico |
COC(=O)N[C@@H](CS)C(=O)O |
SMILES canónico |
COC(=O)NC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



